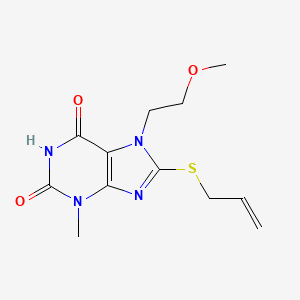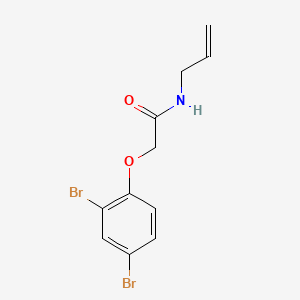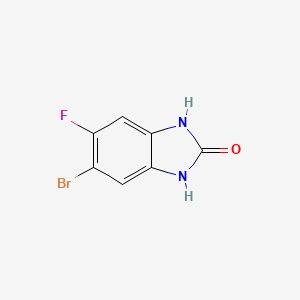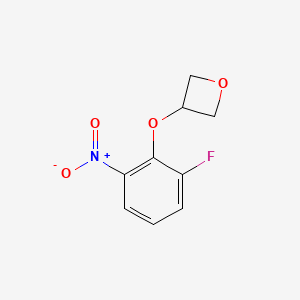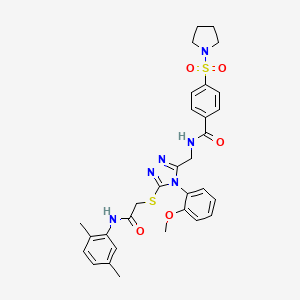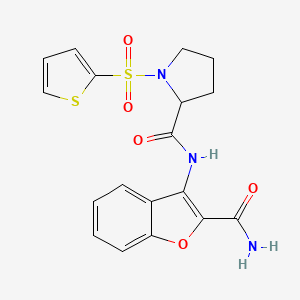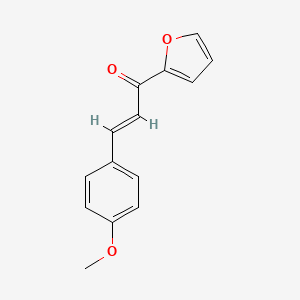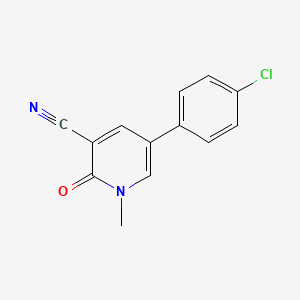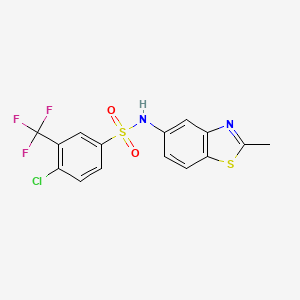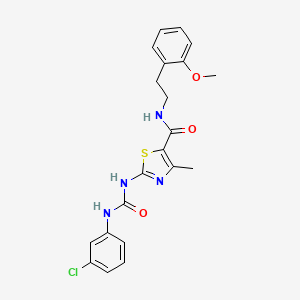![molecular formula C9H9Cl2N3O B2951859 [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 954229-47-1](/img/structure/B2951859.png)
[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine, also known as 5-Chloro-1,2,4-oxadiazol-3-ylmethylamine, is an organic compound derived from oxadiazole. It is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of oxadiazoles, which are heterocyclic compounds containing three nitrogen atoms and two oxygen atoms. This compound has been used in a variety of scientific research applications, such as drug synthesis, enzyme inhibition, and catalysis.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine involves the reaction of 3-chlorobenzohydrazide with glyoxal in the presence of sulfuric acid to form 5-(3-chlorophenyl)-1,2,4-oxadiazole. This intermediate is then reacted with formaldehyde and ammonium chloride to form [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine.
Starting Materials
3-chlorobenzohydrazide, glyoxal, sulfuric acid, formaldehyde, ammonium chloride
Reaction
3-chlorobenzohydrazide is reacted with glyoxal in the presence of sulfuric acid to form 5-(3-chlorophenyl)-1,2,4-oxadiazole., 5-(3-chlorophenyl)-1,2,4-oxadiazole is then reacted with formaldehyde and ammonium chloride to form [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine.
科学研究应用
5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine has a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, such as the anticonvulsant lamotrigine and the anti-inflammatory drug naproxen. It has also been used in the synthesis of a variety of enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been used as a catalyst in organic synthesis reactions, such as the synthesis of pyridine derivatives.
作用机制
The mechanism of action of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and other proteins involved in biochemical reactions. It is also believed to interact with certain receptors in the body, such as the dopamine and serotonin receptors. These interactions can affect the levels of certain neurotransmitters, hormones, and other compounds in the body.
生化和生理效应
The biochemical and physiological effects of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine are not fully understood. However, it is believed to interact with certain receptors in the body and affect the levels of certain neurotransmitters, hormones, and other compounds. It has also been shown to have anticonvulsant and anti-inflammatory effects in animal studies. Additionally, it has been shown to have antioxidant, anti-apoptotic, and anti-cancer effects in cell cultures.
实验室实验的优点和局限性
The use of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound that is readily available. Additionally, it is a versatile compound that can be used in a variety of scientific research applications. However, it is important to note that the compound can be toxic if not handled properly. Therefore, it is important to use appropriate safety precautions when handling the compound.
未来方向
There are a variety of potential future directions for the use of 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine. One potential direction is the development of new drugs and enzymes using the compound as a starting material. Additionally, the compound could be used in the development of new catalysts for organic synthesis reactions. Furthermore, the compound could be used to study the biochemical and physiological effects of various compounds in the body. Finally, the compound could be used to study the potential therapeutic effects of various compounds in the body.
属性
IUPAC Name |
[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICKOFYWKZXTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951777.png)
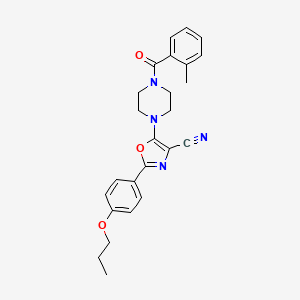

![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2951782.png)
